molecular formula C22H15F2N3O3 B4962279 4-(4-fluoroanilino)-1-(4-fluorophenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one

4-(4-fluoroanilino)-1-(4-fluorophenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one

Cat. No.: B4962279
M. Wt: 407.4 g/mol
InChI Key: OOUIFPMEACLQLW-UHFFFAOYSA-N
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Description

4-(4-fluoroanilino)-1-(4-fluorophenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one is a synthetic organic compound that belongs to the class of pyrrolones

Properties

IUPAC Name

4-(4-fluoroanilino)-1-(4-fluorophenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O3/c23-14-5-9-16(10-6-14)25-19-13-21(18-3-1-2-4-20(18)27(29)30)26(22(19)28)17-11-7-15(24)8-12-17/h1-13,21,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUIFPMEACLQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)F)NC4=CC=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoroanilino)-1-(4-fluorophenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolone core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluoroanilino and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Nitration: The nitro group can be introduced via nitration reactions using reagents like nitric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolone core or the aniline moiety.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolone core.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Substituted derivatives where the fluorine atoms are replaced by other groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one
  • 4-(4-bromoanilino)-1-(4-bromophenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one

Uniqueness

The presence of fluorine atoms in 4-(4-fluoroanilino)-1-(4-fluorophenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one may confer unique properties such as increased metabolic stability and altered electronic characteristics compared to its chloro or bromo analogs.

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